
1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- involves several steps, typically starting from readily available precursors. One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial production methods for imidazoles often involve multi-step processes that can be optimized for large-scale synthesis. These methods may include the use of microwave-assisted reactions, solvent-free conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- exerts its effects involves its interaction with molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property makes it useful in bioconjugation and the development of new materials. The imidazole ring can also interact with metal ions, making it a valuable ligand in coordination chemistry .
Comparación Con Compuestos Similares
1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxamide: This compound has a similar structure but lacks the azide and sulfonyl groups, resulting in different reactivity and applications.
1H-Imidazole-4-carbonyl chloride: This derivative has a chloride group instead of an azide, making it more reactive in nucleophilic substitution reactions.
1H-Imidazole-4-carboxylic acid: This compound has a carboxylic acid group, which can participate in different types of chemical reactions compared to the azide group.
The uniqueness of 1H-Imidazole-4-carbonyl azide, 5-(aminosulfonyl)- lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Propiedades
Número CAS |
61006-88-0 |
|---|---|
Fórmula molecular |
C4H4N6O3S |
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
5-sulfamoyl-1H-imidazole-4-carbonyl azide |
InChI |
InChI=1S/C4H4N6O3S/c5-10-9-3(11)2-4(8-1-7-2)14(6,12)13/h1H,(H,7,8)(H2,6,12,13) |
Clave InChI |
ZPRPZIAJQPLKPY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)S(=O)(=O)N)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


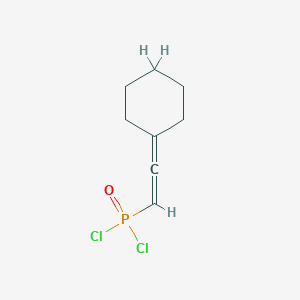
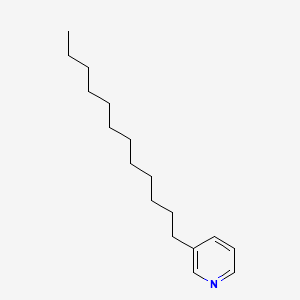
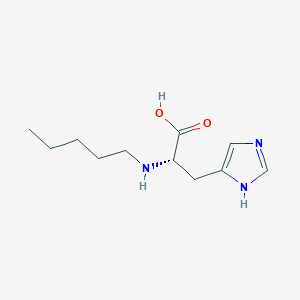
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
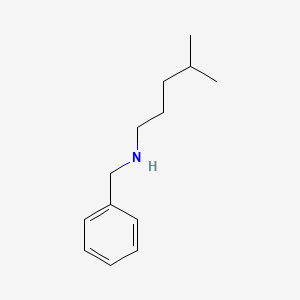
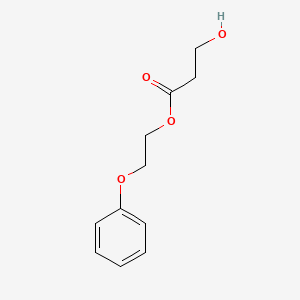
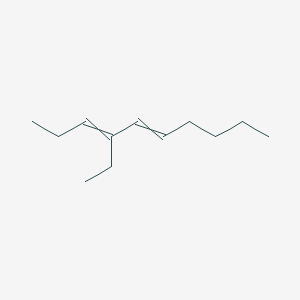
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

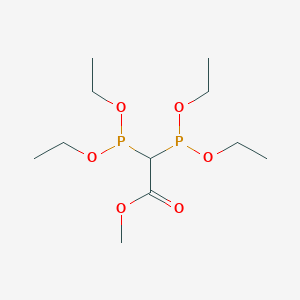

![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
